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An In-depth Technical Guide to the Chemical Structure and Properties of Methylconiine

Introduction
N-Methylconiine is a piperidine alkaloid found in the poison hemlock plant (Conium

maculatum), alongside the more abundant and historically notorious alkaloid, coniine.[1] While

often considered a minor alkaloid, N-methylconiine is a predominant component in the

ripened fruits of the plant and contributes significantly to the plant's overall toxicity.[1][2] Like

coniine, it is a neurotoxin that acts on the nervous system, leading to paralysis and, in sufficient

doses, death by respiratory failure.[1] This document provides a comprehensive technical

overview of the chemical structure, physicochemical properties, biological activity, and relevant

experimental methodologies for N-methylconiine, tailored for researchers, scientists, and

professionals in drug development and toxicology.

Chemical Structure and Stereochemistry
N-Methylconiine is structurally defined as a 1-methyl-2-propylpiperidine. Its structure contains

a chiral center at the C-2 position of the piperidine ring, giving rise to two distinct

stereoisomers: (S)-(+)-N-Methylconiine and (R)-(-)-N-Methylconiine. The biological activity

and toxicity of N-methylconiine are stereoselective, with the (-)-enantiomer demonstrating

greater potency and toxicity than the (+)-enantiomer.[2]
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IUPAC Name: (2S)-1-methyl-2-propylpiperidine[3]

Molecular Formula: C₉H₁₉N[3][4][5]

CAS Number: 35305-13-6 ((S)-isomer)[3][4]

SMILES: CCC[C@@H]1CCCCN1C[4][5]

InChI Key: CUBHREGSQFAWDJ-VIFPVBQESA-N ((S)-isomer)[3][4]

Physicochemical Properties
N-Methylconiine is a colorless, oily liquid with a coniine-like odor.[6] Its properties, and those

of its common salts, are summarized below.
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Property Value Source(s)

Molecular Weight 141.25 g/mol [3][4]

Monoisotopic Mass 141.15175 Da [3][5]

Appearance Colorless, oily liquid [6]

Boiling Point 173-174 °C [6]

175.6 °C (at 767 mmHg, l-

isomer)
[6]

Density
0.8318 g/cm³ (at 24.3 °C, d-

isomer)
[6]

0.8349 g/cm³ (at 20 °C, l-

isomer)
[6]

XLogP3 (Predicted) 2.4 [3]

Specific Rotation
[α]D +81.33° (at 24.3 °C, d-

isomer)
[6]

[α]D -81.92° (at 20 °C, l-

isomer)
[6]

Melting Point (Salts)
Hydrochloride (d-isomer): 188

°C
[6]

Hydrochloride (l-isomer): 191–

192 °C
[6]

Hydrobromide (l-isomer): 189–

190 °C
[6]

Platinichloride (l-isomer): 153–

154 °C
[6]

Picrate (l-isomer): 121–122 °C [6]
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The biosynthesis of N-methylconiine in Conium maculatum begins with a polyketide pathway,

leading first to γ-coniceine, which is subsequently reduced to coniine. The final step is the N-

methylation of coniine, catalyzed by the enzyme S-adenosyl-L-methionine:coniine

methyltransferase (CSAM).[1][7]
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*AAT: L-alanine:5-keto-octanal aminotransferase
**CR: γ-coniceine reductase

***CSAM: S-Adenosyl-L-methionine:coniine methyltransferase
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Biosynthetic pathway of N-Methylconiine.
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Pharmacological Properties and Mechanism of
Action
The primary pharmacological target of N-methylconiine is the nicotinic acetylcholine receptor

(nAChR), particularly the fetal muscle subtype.[2] It acts as an nAChR agonist.[2] The

mechanism involves binding to the receptor, which initially causes depolarization of the

postsynaptic membrane, leading to a transient stimulatory effect. However, prolonged binding

results in receptor desensitization and inactivation, leading to a persistent neuromuscular

blockade.[2][8] This biphasic action—stimulation followed by depression and paralysis—is

characteristic of hemlock alkaloid toxicity.[1]
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Mechanism of N-Methylconiine at the neuromuscular junction.

Biological Activity and Toxicity
Research has established a clear stereoselective difference in the biological activity of N-

methylconiine enantiomers. The (-)-isomer is a more potent agonist at nAChRs and is

significantly more toxic in vivo than the (+)-isomer.[2]
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Compound
Relative Potency
(nAChR)

Lethality (LD₅₀) in
Mouse Bioassay
(mg/kg)

Source

γ-Coniceine Most Potent 4.4 [2]

(-)-N-Methylconiine > (±) > (+) 16.1 [2]

(±)-N-Methylconiine > (+) 17.8 [2]

(+)-N-Methylconiine Least Potent 19.2 [2]

Experimental Protocols
Detailed experimental work is crucial for understanding the synthesis, activity, and distribution

of N-methylconiine.
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General experimental workflow for N-Methylconiine analysis.

Protocol 6.1: Synthesis and Enantiomeric Separation
This protocol is based on the synthesis of N-methylconiine enantiomers for biological testing.

[2]
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Synthesis of γ-Coniceine: Prepare γ-coniceine as a precursor. A common method involves a

two-step procedure starting from appropriate precursors, followed by purification.

Synthesis of (±)-N-Methylconiine: Synthesize the racemic mixture from γ-coniceine or

coniine. N-methylation of coniine can be achieved using formaldehyde and formic acid.[6]

Enantiomeric Resolution: Resolve the racemic mixture into its pure (+)- and (-)-enantiomers.

This can be accomplished by preferential crystallization using chiral acids, such as (+)- and

(-)-mandelic acid, to form diastereomeric salts that can be separated.[2]

Verification: Confirm the structure and purity of the final products using spectroscopic

methods (e.g., NMR, MS) and measure the specific rotation to confirm the enantiomeric

identity.

Protocol 6.2: In Vitro Potency Assay via Membrane
Potential Dye
This protocol assesses the agonist activity of N-methylconiine on nAChRs expressed in a cell

line.[2]

Cell Culture: Culture TE-671 cells, which endogenously express human fetal muscle-type

nAChRs, in appropriate media and conditions until they form a confluent monolayer in 96-

well plates.

Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according

to the manufacturer's instructions.

Compound Application: Prepare serial dilutions of N-methylconiine enantiomers and control

agonists (e.g., epibatidine).

Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline

fluorescence. Add the compounds to the wells and immediately begin recording the change

in fluorescence over time (e.g., 250 seconds). The membrane depolarization caused by

nAChR activation results in a change in fluorescence.

Data Analysis: Plot the maximum change in fluorescence against the compound

concentration. Fit the data to a dose-response curve to calculate the EC₅₀ value for each
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compound, representing its potency.

Protocol 6.3: In Vivo Mouse Bioassay for Lethality (LD₅₀)
This protocol determines the acute toxicity of the compounds in a whole-animal model. All

procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[2]

Animal Model: Use a suitable strain of mice (e.g., Swiss-Webster), grouped by sex and

weight.

Dose Preparation: Prepare a range of doses for each N-methylconiine enantiomer and the

racemic mixture, dissolved in a sterile vehicle (e.g., saline).

Administration: Administer the prepared doses to the mice via a defined route (e.g.,

intraperitoneal injection).

Observation: Observe the animals continuously for the first few hours and periodically over a

set time frame (e.g., 24-48 hours) for clinical signs of toxicity and mortality.

LD₅₀ Calculation: Use a statistical method, such as probit analysis, to calculate the LD₅₀

value (the dose estimated to be lethal to 50% of the animals) for each compound.

Protocol 6.4: MALDI-MS Imaging for Tissue Localization
This protocol visualizes the spatial distribution of N-methylconiine within plant tissues, such as

a poison hemlock fruit.[7]

Sample Preparation: Harvest fresh plant material (e.g., C. maculatum fruit). Embed and cryo-

section the tissue into thin slices (e.g., 10-20 µm) and mount them onto conductive slides.

Matrix Application: Apply a suitable MALDI matrix (e.g., 9-aminoacridine) uniformly over the

tissue section using an automated sprayer or sublimator.

Mass Spectrometry Imaging: Perform analysis using a MALDI imaging mass spectrometer

(e.g., an orbital trapping mass spectrometer). Acquire mass spectra in positive ion mode

across a defined m/z range that includes the protonated molecule of N-methylconiine
([M+H]⁺).
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Data Analysis: Use specialized imaging software to reconstruct an ion intensity map for the

m/z corresponding to N-methylconiine. This map will visualize the compound's

concentration and distribution across the anatomical features of the tissue section. MS/MS

fragmentation can be used to confirm the identity of the detected ion.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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